Flocoumafen

Catalog No.
S528076
CAS No.
90035-08-8
M.F
C33H25F3O4
M. Wt
542.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flocoumafen

CAS Number

90035-08-8

Product Name

Flocoumafen

IUPAC Name

4-hydroxy-3-[3-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-1,2,3,4-tetrahydronaphthalen-1-yl]chromen-2-one

Molecular Formula

C33H25F3O4

Molecular Weight

542.5 g/mol

InChI

InChI=1S/C33H25F3O4/c34-33(35,36)24-13-9-20(10-14-24)19-39-25-15-11-21(12-16-25)23-17-22-5-1-2-6-26(22)28(18-23)30-31(37)27-7-3-4-8-29(27)40-32(30)38/h1-16,23,28,37H,17-19H2

InChI Key

KKBGNYHHEIAGOH-UHFFFAOYSA-N

SMILES

Array

solubility

In acetone >600, ethanol 34, xylene 33, octanol 44 (all in g/l).
Solubility in acetone, alcohol, chloroform, dichloromethane: >10 g/l.
In water, 1.10 mg/l, temp not specified
Solubility in water, mg/l at 20Â °C: 0.114 (practically insoluble)

Synonyms

Flocoumafen; WL 108366; WL-108366; WL108366;

The exact mass of the compound Flocoumafen is 542.1705 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Rodenticides. However, this does not mean our product can be used or applied in the same or a similar way.

Flocoumafen is a second-generation anticoagulant rodenticide (SGAR) belonging to the 4-hydroxycoumarin class of vitamin K antagonists. It functions by inhibiting the vitamin K epoxide reductase enzyme, which disrupts blood clotting and leads to fatal internal hemorrhaging in rodents. Developed to overcome resistance to first-generation anticoagulants like warfarin, Flocoumafen is characterized by its high potency, allowing for a lethal dose to be consumed in a single feeding. This makes it a critical tool for controlling resistant populations of rats and mice in various settings.

Not all second-generation anticoagulant rodenticides (SGARs) offer the same level of acute toxicity, a critical factor for effective control, especially of resistant rodent populations. Flocoumafen's potency places it between Bromadiolone and the highly potent Brodifacoum, providing a specific toxicological profile. Substituting with a less potent compound like Bromadiolone or Difenacoum may fail to control rodent populations that have developed resistance. Conversely, while Brodifacoum is slightly more potent in some species, the choice between these top-tier SGARs can depend on specific target species, local resistance patterns, and environmental considerations, making a direct substitution based on class alone a potential risk to program efficacy.

High Acute Oral Toxicity in Target Species: Norway Rat (Rattus norvegicus)

Flocoumafen demonstrates high acute toxicity in Norway rats, a primary target species in pest control. Laboratory studies report an acute oral LD50 value between 0.25 and 0.56 mg/kg. This positions it as significantly more potent than first-generation anticoagulants like Warfarin (LD50 >50 mg/kg) and comparable to other potent SGARs such as Brodifacoum (LD50 0.22 - 0.31 mg/kg). Its potency is also greater than Bromadiolone, another widely used SGAR.

Evidence DimensionAcute Oral LD50 (Lethal Dose, 50%)
Target Compound Data0.25 - 0.56 mg/kg (in Rattus norvegicus)
Comparator Or BaselineBrodifacoum: 0.22 - 0.31 mg/kg; Bromadiolone: Generally considered less acutely toxic than Flocoumafen; Warfarin: >50 mg/kg
Quantified DifferenceSignificantly more toxic than Warfarin; comparable to Brodifacoum and more acutely toxic than Bromadiolone.
ConditionsLaboratory studies on Norway rats (Rattus norvegicus).

Higher acute toxicity allows for a lethal dose to be consumed in a single feeding, which is critical for effective control of suspicious or bait-shy rodent populations and those resistant to less potent compounds.

Demonstrated Efficacy Against Warfarin-Resistant Rodent Strains

Flocoumafen is effective against rodent populations that have developed resistance to first-generation anticoagulants like warfarin. In field trials on farms with warfarin-resistant Norway rats, bait containing 0.005% flocoumafen achieved complete control. Similarly, laboratory tests on a homozygous Welsh strain of warfarin-resistant rats resulted in 100% mortality after one day of feeding on a 50 ppm flocoumafen bait. This demonstrates its utility in scenarios where first-generation products are no longer effective.

Evidence DimensionEfficacy against resistant strains
Target Compound DataAchieved complete control of warfarin-resistant Norway rats in field trials.
Comparator Or BaselineWarfarin and other first-generation anticoagulants, which are ineffective against these strains.
Quantified DifferenceQualitatively effective where first-generation compounds fail.
ConditionsField trials on farms and laboratory tests with known warfarin-resistant strains of Rattus norvegicus.

For procurement in areas with known or suspected anticoagulant resistance, selecting a compound proven effective against these strains is essential for successful pest management and avoids the cost of failed treatments.

Superior Field Performance in Reducing Rodent Damage Compared to Warfarin and Brodifacoum

In a field study conducted in an oil palm plantation, Flocoumafen bait demonstrated superior performance in reducing fresh rat damage compared to several other anticoagulants. After the final round of baiting, Flocoumafen recorded the lowest fresh rat damage at 1.54%. In the same study, brodifacoum recorded 4.30% damage, while the first-generation anticoagulant warfarin was the least effective, recording 5.40% damage. Flocoumafen was one of only three treatments to achieve over 70% reduction in rat damage compared to pre-treatment levels.

Evidence DimensionFresh Rat Damage on Fruit (%)
Target Compound Data1.54%
Comparator Or BaselineBrodifacoum: 4.30%; Chlorophacinone: 2.42%; Coumatetralyl: 2.95%; Warfarin: 5.40%
Quantified DifferenceApproximately 2.8 times less damage than Brodifacoum and 3.5 times less damage than Warfarin.
ConditionsField study in an oil palm plantation measuring fresh fruit bunch (FFB) damage by rats after five rounds of baiting.

This evidence provides a direct, quantitative measure of end-use performance, showing that in a real-world agricultural setting, Flocoumafen can provide better crop protection than both the common benchmark (Warfarin) and a closely related high-potency substitute (Brodifacoum).

Control of Resistant Rodent Infestations in Agricultural and Urban Environments

Flocoumafen is the right choice for pest management professionals dealing with confirmed or suspected populations of warfarin-resistant Norway rats or house mice. Its high potency ensures efficacy where first-generation products have failed, preventing further crop damage, infrastructure harm, and disease transmission.

High-Stakes Pest Control Where Single-Feed Efficacy is Paramount

In environments such as food processing facilities, warehouses, and livestock farms, achieving rapid control is critical. Flocoumafen's ability to deliver a lethal dose in a single feeding makes it suitable for situations where prolonged baiting periods are undesirable or where bait shyness could compromise control efforts.

Situations Requiring a More Potent SGAR than Bromadiolone

When rodent populations are not adequately controlled by SGARs like bromadiolone, stepping up to a more acutely toxic active ingredient is a logical next step. Flocoumafen's toxicological profile places it above bromadiolone in potency, offering a more effective solution before resorting to the most potent options like brodifacoum.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

White solid; [Merck Index] Off-white solid; [HSDB] Off-white powder; [MSDSonline]
COLOURLESS-TO-WHITE CRYSTALS.

Color/Form

Off-white solid
Off-white powde

XLogP3

7.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

542.17049376 Da

Monoisotopic Mass

542.17049376 Da

Heavy Atom Count

40

Density

1.4 g/cm³

Decomposition

below boiling point

Appearance

Solid powder

Melting Point

MP: 181-191 °C /cis-isomer/; 163-166 °C /trans-isomer/
166-168Â °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Mechanism of Action

Both 4-hydroxycoumarin derivatives and indandiones (also known as oral anticoagulants) are antagonists of vitamin K. Their use as rodenticides is based on the inhibition of the vitamin K-dependent step in the synthesis of a number of blood coagulation factors. The vitamin K-dependent proteins involved in the coagulation cascade (Fig. 1) are the procoagulant factors II (prothrombin), VII (proconvertin), IX (Christmas factor) and X (Stuart-Prower factor), and the coagulation-inhibiting proteins C and S. All these proteins are synthesized in the liver. Before they are released into the circulation the various precursor proteins undergo substantial (intracellular) post-translational modification. Vitamin K functions as a co-enzyme in one of these modifications, namely the carboxylation at well-defined positions of 10-12 glutamate residues into gamma-carboxyglutamate (Gla). The presence of these Gla residues is essential for the procoagulant activity of the various coagulations factors. Vitamin K hydroquinone (KH2) is the active co-enzyme, and its oxidation to vitamin K 2,3-epoxide (KO) provides the energy required for the carboxylation reaction. The epoxide is than recycled in two reduction steps mediated by the enzyme KO reductase (Fig. 2). The latter enzyme is the target enzyme for coumarin anticoagulants. Their blocking of the KO reductase leads to a rapid exhaustion of the supply of KH2, and thus to an effective prevention of the formation of Gla residues. This leads to an accumulation of non-carboxylated coagulation factor precursors in the liver. In some cases these precursors are processed further without being carboxylated, and (depending on the species) may appear in the circulation. At that stage the under-carboxylated proteins are designated as descarboxy coagulation factors. Normal coagulation factors circulate in the form of zymogens, which can only participate in the coagulation cascade after being activated by limited proteolytic degradation. Descarboxy coagulation factors have no procoagulant activity (i.e. they cannot be activated) and neither they can be converted into the active zymogens by vitamin K action. Whereas in anticoagulated humans high levels of circulating descarboxy coagulation factors are detectable, these levels are negligible in warfarin-treated rats and mice. /Anticoagulant rodenticides/
Second-generation indirect anticoagulant rodenticide. Inhibits the metab of vitamin K1, and thus depletes vitamin K1-dependent clotting factors in plasma. Blocks formation of prothrombin.

Vapor Pressure

1.0X10-12 mm Hg @ 25 °C
Vapor pressure at 20Â °C: negligible

Absorption Distribution and Excretion

After a single oral dose of 14C-flocoumafen (0.14 mg/kg bw) to rats, the absorption into blood was rapid, reaching max concns (0.03-0.05 ug/ml) in plasma within 4 hr. ...Fecal elimination ... accounted for 23-26% of the dose over the 7-day period; approx half of this was recovered within the first 24 hr. Less than 0.5% of the dose appeared in the urine within 7 days. ...A high degree of body retention was found ...(74-76% of the administered dose); approximately half the dose was found in the liver.
After oral 14C-flocoumafen doses of 0.02 mg/kg bw or 0.1 mg/kg bw were given to rats, once weekly for up to 14 weeks, approx 1/3 of each weekly low dose was eliminated through the feces within 3 days, mostly within the first 24 hr. At the higher dose the elimination ranged from 18% after the first dose to 59% after the tenth dose. ...Appreciable accumulation was seen in the liver. At both dose levels tissue concns were highest in the liver, followed by the kidney >skin >muscle >fat >blood. The hepatic residue in the low-dose group ranged from 0.1 mg/kg tissue after one wk to 2.1 mg/kg by wk 14.
A larger proportion of a percutaneous dose of 14C-flocoumafen (0.17 mg/kg bw) dissolved in acetone was found in the urine of rats (10%) than in the case of an equivalent oral dose (<0.5%) over a 7-day period. Fecal elimination accounted for 31% of the percutaneous dose. ...The largest proportion ...was located in the liver (25% of the dose at a concn of 0.8 mg/kg), although this was 10 times lower than that following an oral dose.
...Retention of about 8% of an administered flocoumafen dose of 0.4 mg/kg in the liver of beagle dogs 43 weeks after dosing /was found/.
Following multiple oral admin of 14C-flocoumafen to rats at 0.02 and 0.1 mg/kg/wk, appreciable cellular accumulation was seen in the liver. Residues in the liver increased with dose throughout the duration of the experiment (14 weeks) at the low dose, but reached a plateau after 4 weeks at the high dose. The major component was unchanged flocoumafen together with a minor polar metabolite seen also in feces. The data suggest the presence in rat liver of a saturable high-affinity binding site for flocoumafen and a second binding site of lower affinity. Lethal anticoagulant action occurs only when the binding sites have become saturated. A range of hematological and clinical chemistry measurements failed to predict the onset of anticoagulant toxicity seen in the high dose treatment group. Flocoumafen was not extensively metabolised; at the low dose, approx 30% of the cumulative administered dose was eliminated in the feces within 3 days of each dosing, mainly as unchanged rodenticide. At the high dose, this value ranged from 18% after the first dose to 59% after the tenth dose. Two more polar metabolites and a lipophilic compound were minor products in feces. Amounts of the polar products increased with cumulative dosage received. The urinary route of elimination was a very minor one (<1.6%) at both doses.

Metabolism Metabolites

Following admin of flocoumafen, liver residues in rats consisted mainly of unchanged flocoumafen, although in a repeat dose study a polar metabolite was detected. Eight urinary metabolites were detected after percutaneous exposure to 14C-flocoumafen.
Studies in male Japanese quail have shown more rapid metabolism and elimination than in the rat following an oral dose of 14C-flocoumafen. Up to 12 radioactive components were detected in the excreta.
In rats (iv) and Japanese quail (oral, ip), flocoumafen is metabolised to a number of hydroxycoumarins.
Following multiple oral admin ...to rats at 0.02 and 0.1 mg/kg/wk, ...flocoumafen was not extensively metabolized... . At the high dose, ...2 ...polar metabolites and a lipophilic compound were minor products in feces. Amounts of the polar products increased with cumulative dosage received. ...

Wikipedia

Flocoumafen

Biological Half Life

Despite the more rapid metabolism of flocoumafen in Japanese quail, a proportion of the administered dose is retained in the liver, with an elimination half-life of 115 days after oral dosing.
Unchanged flocoumafen comprised the major proportion of the hepatic radioactivity in rats and was eliminated with a half-life of 220 days.

Use Classification

Agrochemicals -> Rodenticides

Methods of Manufacturing

Preparation: I.D. Entwistle, P. Boehm, EP 98629; eidem, US 4520007 (1983,1985 both to Shell).

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies Flocoumafen (technical grade) as Class IA: extremely hazardous; Main Use: rodenticide.

Storage Conditions

Store in original container.

Interactions

The following drugs ... may increase ... response to coumarin or indandione derivatives: alcohol (acute intoxication), allopurinol, aminosalicylic acid, amiodarone, anabolic steroids, chloral hydrate, chloramphenicol, cimetidine, clofibrate, co-trimoxazole, danazol, dextrothyroxine sodium, diazoxide, diflunisal, disulfiram, erythromycin, ethacrynic acid, fenoprofen calcium, glucagon, ibuprofen, indomethacin, influenza virus vaccine, isoniazid, meclofenamate, mefenamic acid, methylthiouracil, metronidazole, miconazole, nalidixic acid, neomycin (oral), pentoxifylline, phenylbutazone, propoxyphene, propylthiouracil, quinidine, quinine, salicylates, streptokinase, sulfinpyrazone, sulfonamides, sulindac, tetracyclines, thiazides, thyroid drugs, tricyclic antidepressants, urokinase, vitamin E. /Coumarin & indandione derivatives/
The following drugs ... may ... decrease ... response to coumarin or indandione derivatives: alcohol (chronic alcoholism), barbiturates, carbamazepine, corticosteroids, corticotropin, ethchlorvynol, glutethimide, griseofulvin, mercaptopurine, methaqualone, oral contraceptives containing estrogen, rifampin, spironolactone, vitamin K. /Coumarin & indandione derivatives/

Stability Shelf Life

Stable to hydrolysis; at 50 °C and pH 7-9, no detectable degradation occurred in 4 weeks. Thermally stable up to 250 °C.

Dates

Last modified: 08-15-2023
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2: Jung JC, Lim E, Lee Y, Min D, Ricci J, Park OS, Jung M. Total synthesis of flocoumafen via knoevenagel condensation and intramolecular ring cyclization: general access to natural products. Molecules. 2012 Feb 21;17(2):2091-102. doi: 10.3390/molecules17022091. PubMed PMID: 22354187.
3: Jin MC, OuYang XK, Chen XH. High-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry for the determination of flocoumafen and brodifacoum in whole blood. J Appl Toxicol. 2007 Jan-Feb;27(1):18-24. PubMed PMID: 17177169.
4: Huckle KR, Hutson DH, Warburton PA. Elimination and accumulation of the rodenticide flocoumafen in rats following repeated oral administration. Xenobiotica. 1988 Dec;18(12):1465-79. PubMed PMID: 3245237.
5: Rowe FP, Bradfield A, Swinney T. Pen and field trials of a new anticoagulant rodenticide flocoumafen against the house mouse (Mus musculus L.). J Hyg (Lond). 1985 Dec;95(3):623-7. PubMed PMID: 3841547; PubMed Central PMCID: PMC2129559.
6: Huckle KR, Morrison BJ, Warburton PA. The percutaneous fate of the rodenticide flocoumafen in the rat: role of non-biliary intestinal excretion. Xenobiotica. 1989 Jan;19(1):63-74. PubMed PMID: 2756718.
7: Huckle KR, Warburton PA, Forbes S, Logan CJ. Studies on the fate of flocoumafen in the Japanese quail (Coturnix coturnix japonica). Xenobiotica. 1989 Jan;19(1):51-62. PubMed PMID: 2756717.
8: Buckle AP. Field trials of flocoumafen against warfarin-resistant infestations of the Norway rat (Rattus norvegicus Berk.). J Hyg (Lond). 1986 Jun;96(3):467-73. PubMed PMID: 3755451; PubMed Central PMCID: PMC2129682.
9: Parshad VR, Chopra G. The susceptibility of Rattus rattus and Bandicota bengalensis to a new anticoagulant rodenticide, flocoumafen. J Hyg (Lond). 1986 Jun;96(3):475-8. PubMed PMID: 3755452; PubMed Central PMCID: PMC2129702.
10: Veenstra GE, Owen DE, Huckle KR. Metabolic and toxicological studies on the anticoagulant rodenticide, flocoumafen. Arch Toxicol Suppl. 1991;14:160-5. PubMed PMID: 1805726.
11: Gómez-Canela C, Barata C, Lacorte S. Occurrence, elimination, and risk of anticoagulant rodenticides and drugs during wastewater treatment. Environ Sci Pollut Res Int. 2014;21(11):7194-203. doi: 10.1007/s11356-014-2714-1. Epub 2014 Mar 14. PubMed PMID: 24622989.
12: López-Perea JJ, Camarero PR, Molina-López RA, Parpal L, Obón E, Solá J, Mateo R. Interspecific and geographical differences in anticoagulant rodenticide residues of predatory wildlife from the Mediterranean region of Spain. Sci Total Environ. 2015 Apr 1;511:259-67. doi: 10.1016/j.scitotenv.2014.12.042. Epub 2014 Dec 26. PubMed PMID: 25546464.
13: Gómez-Canela C, Lacorte S. Comprehensive characterization of anticoagulant rodenticides in sludge by liquid chromatography-tandem mass spectrometry. Environ Sci Pollut Res Int. 2016 Aug;23(15):15739-48. doi: 10.1007/s11356-016-6743-9. Epub 2016 May 4. PubMed PMID: 27146526.
14: Jung JC, Moon HI. Larvicidal activity of 4-hydroxycoumarin derivatives against Aedes aegypti. Pharm Biol. 2011 Feb;49(2):190-3. doi: 10.3109/13880209.2010.507769. Epub 2010 Nov 3. Retraction in: Pharm Biol. 2012 Sep;50(9):1199. PubMed PMID: 21043993.
15: Maršálek P, Modrá H, Doubková V, Večerek V. Simultaneous determination of ten anticoagulant rodenticides in tissues by column-switching UHPLC-ESI-MS/MS. Anal Bioanal Chem. 2015 Oct;407(25):7849-54. doi: 10.1007/s00216-015-8954-1. Epub 2015 Aug 18. PubMed PMID: 26280206.
16: Bidny S, Gago K, David M, Duong T, Albertyn D, Gunja N. A validated LC-MS-MS method for simultaneous identification and quantitation of rodenticides in blood. J Anal Toxicol. 2015 Apr;39(3):219-24. doi: 10.1093/jat/bku175. Epub 2015 Jan 16. PubMed PMID: 25595137.
17: Langford KH, Reid M, Thomas KV. The occurrence of second generation anticoagulant rodenticides in non-target raptor species in Norway. Sci Total Environ. 2013 Apr 15;450-451:205-8. doi: 10.1016/j.scitotenv.2013.01.100. Epub 2013 Mar 8. PubMed PMID: 23500818.
18: Jin MC, Chen XH. Rapid determination of three anticoagulant rodenticides in whole blood by liquid chromatography coupled with electrospray ionization mass spectrometry. Rapid Commun Mass Spectrom. 2006;20(18):2741-6. PubMed PMID: 16921552.
19: Muscarella M, Armentano A, Iammarino M, Palermo C, Amorena M. Anticoagulant rodenticide poisoning in animals of Apulia and Basilicata, Italy. Vet Ital. 2016 Jun 30;52(2):153-9. doi: 10.12834/VetIt.118.333.3. PubMed PMID: 27393877.
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